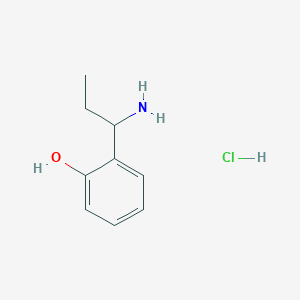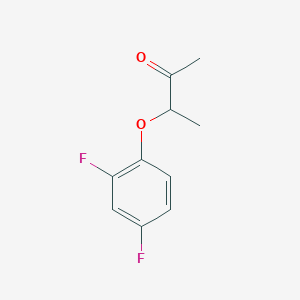
3-(2,4-Difluorophenoxy)-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Difluorophenoxy)-2-butanone is a useful research compound. Its molecular formula is C10H10F2O2 and its molecular weight is 200.185. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photolabile Hydrophobic Molecules for Nanofluidic Devices : 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a compound structurally related to 3-(2,4-Difluorophenoxy)-2-butanone, has been used as a photolabile protecting group. This demonstrates its application in the optical gating of nanofluidic devices. The compound facilitates the conversion of hydrophobic to hydrophilic groups upon irradiation, playing a significant role in light-induced controlled release and sensing in nanochannels (Ali et al., 2012).
Metabolic Engineering for Chemical Production : Research on the metabolic engineering of Klebsiella pneumoniae for the production of 2-butanone, which is chemically similar to this compound, showcases its potential in biotechnological applications. This includes its use in creating sustainable pathways for chemical production from renewable resources (Chen et al., 2015).
Synthesis of Enantiomerically Pure Derivatives : Research on the preparation of enantiomerically pure derivatives branched in the 2- or 3-position from compounds like 6-Trifluoromethyl-1,3-dioxan- and -dioxin-4-ones relates to the synthesis of structurally related compounds. This highlights its significance in creating optically active compounds, which can be essential for pharmaceutical applications (Gautschi et al., 1994).
Atmospheric Impact of Related Fluorinated Compounds : A study on the atmospheric fate and impact of perfluorinated butanone and pentanone, which are structurally related to this compound, provides insights into their environmental implications. This includes understanding their role as greenhouse gases and their photolytic degradation in the atmosphere, which is crucial for assessing environmental risks (Ren et al., 2019).
Polymer Solar Cells Development : Research involving fluorine-substituted electron acceptors for efficient polymer solar cells is relevant to the study of this compound. This highlights its potential application in the field of renewable energy, particularly in the development of advanced materials for solar energy conversion (Dai et al., 2017).
Chemical Synthesis and Catalysis : The palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, similar in structure to this compound, showcases its potential in chemical synthesis. This research provides valuable insights into catalytic processes and mechanisms, essential for developing new synthetic methodologies (Qian et al., 2005).
Propiedades
IUPAC Name |
3-(2,4-difluorophenoxy)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(13)7(2)14-10-4-3-8(11)5-9(10)12/h3-5,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHKSVQHSBBNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

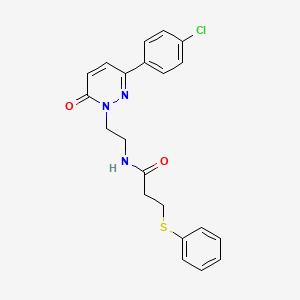





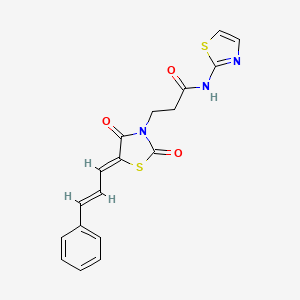
![Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate](/img/structure/B2986775.png)
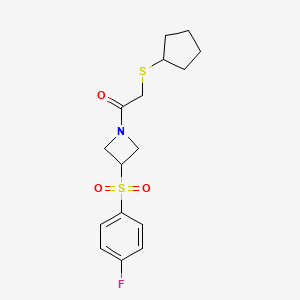
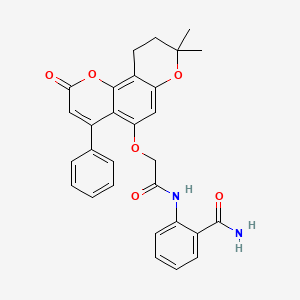
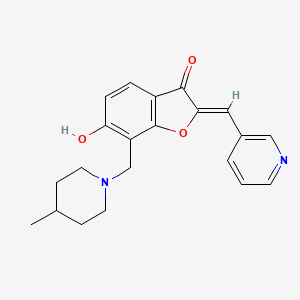
![N-(4-fluorophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2986783.png)
